molecular formula C16H10BrN3O2S B8699310 8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline

8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline

Cat. No. B8699310
M. Wt: 388.2 g/mol
InChI Key: BKPSMQRGYPOMMK-UHFFFAOYSA-N
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Patent
US07605168B2

Procedure details

Into a round bottom flask was added 3-bromo-7-azaindole (3, 1.18 g, 5.99 mmol) and tetra-N-butylammonium bromide (193 mg, 0.600 mmol), and 5.0 M sodium hydroxide (15.4 mL). 8-Quinoline-sulfonyl chloride (1.64 g, 7.19 mmol) in dichloromethane (5.9 mL) was added dropwise at room temperature. After a few hours, all starting materials were gone. After 30 mL of dichlormethane was added, two layers were separated. The aqueous layer was washed with dichloromethane. The combined organic layers were washed with 1 M sodium bicarbonate, water, and brine and dried over anhydrous sodium sulfate. The crude material was concentrated under reduced pressure and was purified by column chromatography (55-80% ethyl acetate in hexane) to yield the desired product as a light yellow colored solid (44, 1.72 g, 4.43 mmol). MS(ESI) [M+H+]+=389.4.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[OH-].[Na+].[N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[S:23](Cl)(=[O:25])=[O:24])[CH:16]=[CH:15][CH:14]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].ClCCl>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([S:23]([C:21]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:22]=2[N:13]=[CH:14][CH:15]=[CH:16]3)(=[O:24])=[O:25])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
BrC1=CNC2=NC=CC=C21
Name
Quantity
15.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
193 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
Name
Quantity
5.9 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few hours
CUSTOM
Type
CUSTOM
Details
two layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 1 M sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (55-80% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C2=NC=CC=C21)S(=O)(=O)C=2C=CC=C1C=CC=NC21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.43 mmol
AMOUNT: MASS 1.72 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.